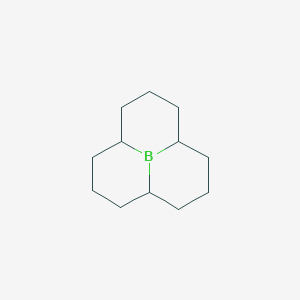
2,2,5,5-四甲基咪唑烷-4-酮
描述
2,2,5,5-Tetramethylimidazolidin-4-one is an organic compound with the molecular formula C7H14N2O. It is characterized by its structure, which includes a five-membered imidazolidinone ring substituted with four methyl groups. This compound is known for its stability and versatility in various chemical reactions and applications.
科学研究应用
2,2,5,5-Tetramethylimidazolidin-4-one has a wide range of applications in scientific research:
作用机制
Target of Action
It is often used as a catalyst and solvent in organic synthesis , suggesting that it may interact with a wide range of molecules.
Mode of Action
As a catalyst, it likely facilitates chemical reactions by lowering the activation energy or altering the mechanism of the reaction .
Result of Action
As a catalyst, it likely influences the rate and outcomes of chemical reactions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 2,2,5,5-Tetramethylimidazolidin-4-one .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethylimidazolidin-4-one can be achieved through several methods. One common approach involves the oxidation of N,N-dimethylacetamide using an oxidizing agent such as nitrogen dioxide. The reaction proceeds through the formation of intermediate compounds, which are subsequently cyclized to form the desired imidazolidinone ring .
Industrial Production Methods: In industrial settings, the production of 2,2,5,5-Tetramethylimidazolidin-4-one typically involves large-scale oxidation reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions: 2,2,5,5-Tetramethylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be employed for substitution reactions.
相似化合物的比较
- 2,2,5,5-Tetramethylimidazolidin-4-one
- 3-Methylol-2,2,5,5-tetramethylimidazolidin-4-one
- 1,3-Dimethylol-5,5-dimethylhydantoin
Comparison: 2,2,5,5-Tetramethylimidazolidin-4-one is unique due to its high stability and versatility in chemical reactions. Compared to similar compounds, it offers enhanced performance in catalytic and synthetic applications. For instance, 3-Methylol-2,2,5,5-tetramethylimidazolidin-4-one is used in antimicrobial textiles due to its ability to form stable halamine structures, while 1,3-Dimethylol-5,5-dimethylhydantoin is known for its use in disinfectants .
属性
IUPAC Name |
2,2,5,5-tetramethylimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(2)5(10)8-7(3,4)9-6/h9H,1-4H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZUKDFGVNBSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(N1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074959 | |
| Record name | 4-Imidazolidinone, 2,2,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16256-42-1 | |
| Record name | 2,2,5,5-Tetramethyl-4-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16256-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Imidazolidinone, 2,2,5,5-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016256421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Imidazolidinone, 2,2,5,5-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Imidazolidinone, 2,2,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How stable are the N-halamine derivatives of TMIO?
A: Research indicates that N-halamine derivatives of TMIO exhibit notable stability, particularly when compared to free chlorine. [, , ] This stability is attributed to the cyclic imidazolidin-4-one structure, which effectively holds the chlorine atom. [, ] Studies show that these compounds maintain their biocidal activity even after repeated washing and exposure to sunlight, though recharging with chlorine bleach might be necessary to replenish the active chlorine. [, ]
Q2: How can the structure of TMIO be modified to enhance its biocidal efficacy?
A: Researchers have explored modifying the structure of TMIO to improve its lipophilicity, aiming for enhanced interaction with microbial cell membranes. [] One approach involved synthesizing derivatives with varying substituents at the 2- and 5-positions of the imidazolidin-4-one ring. [] By increasing the non-polar nature of the compound, they aimed to increase its effectiveness against microorganisms with lipophilic cell membranes.
Q3: What are the potential applications of TMIO-based N-halamines?
A3: Due to their biocidal properties and durability, TMIO-based N-halamines show promise in various applications. These include:
- Disinfection of water: Their stability in aqueous solutions makes them suitable for disinfecting large bodies of water, potentially replacing free chlorine in applications like swimming pools. []
- Antimicrobial textiles: TMIO can be grafted onto cellulose-containing fabrics and subsequently chlorinated to create durable and regenerable antimicrobial textiles. [] These textiles could be valuable in healthcare settings or for everyday use to inhibit bacterial growth.
- Food processing sanitation: The efficacy of TMIO derivatives against foodborne pathogens like Salmonella and Pseudomonas highlights their potential for sanitation within the food industry. []
Q4: How is computational chemistry used to study TMIO and its derivatives?
A: Density functional theory (DFT) calculations have been employed to investigate the mechanism of halogenation of TMIO. [] These calculations helped determine the thermodynamic and kinetic products of monohalogenation and provided insights into the stability and chlorine migration within the TMIO ring structure. [] This information is crucial for understanding the formation and stability of the active biocidal N-halamine species.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


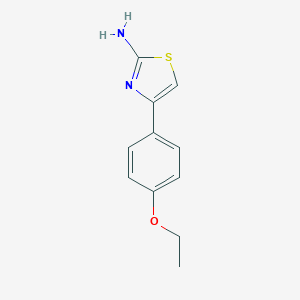
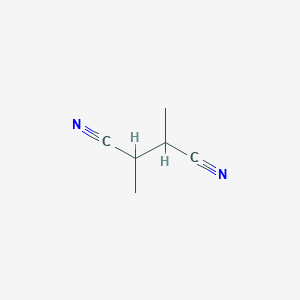
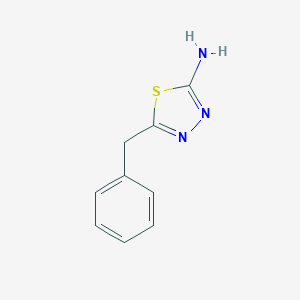
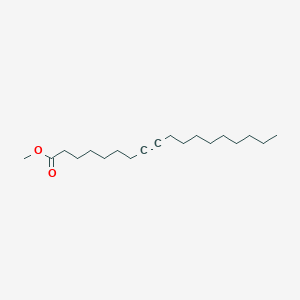
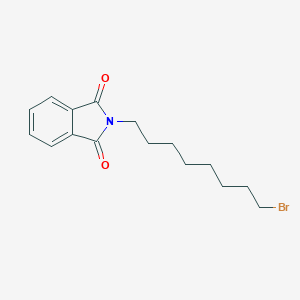
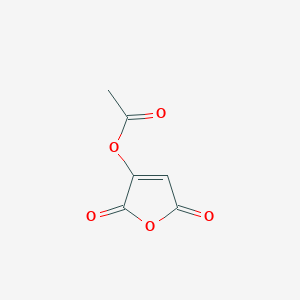
![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)
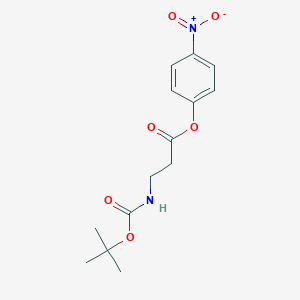
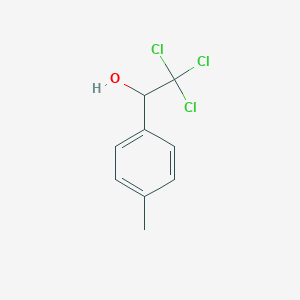
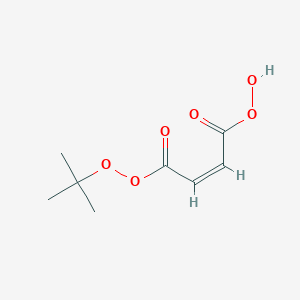
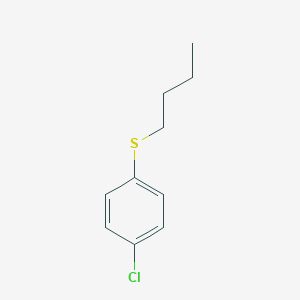
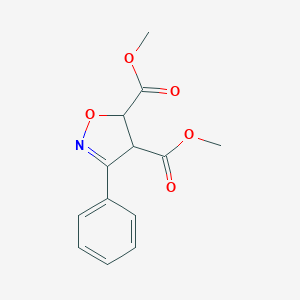
![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)
